molecular formula C9H9N3S B3158727 N-(1H-indol-6-yl)thiourea CAS No. 860609-81-0

N-(1H-indol-6-yl)thiourea

Cat. No. B3158727
CAS RN: 860609-81-0
M. Wt: 191.26 g/mol
InChI Key: MFFJEOWVMAIHGL-UHFFFAOYSA-N
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Description

“N-(1H-indol-6-yl)thiourea” is a chemical compound with the molecular formula C9H9N3S . It has an average mass of 191.253 Da and a monoisotopic mass of 191.051712 Da .


Synthesis Analysis

While specific synthesis methods for “N-(1H-indol-6-yl)thiourea” were not found, there are related studies on the synthesis of indole-thiourea hybrids . These studies involve the use of efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of “N-(1H-indol-6-yl)thiourea” consists of a bicyclic indole ring attached to a thiourea group . The indole ring is a key structural motif in many biologically active compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(1H-indol-6-yl)thiourea” were not found, there are related studies on the chemical reactions of indole-thiourea hybrids . These studies show that these compounds can interact with the active site region of target enzymes through hydrogen bonds and pi-stacked interactions .


Physical And Chemical Properties Analysis

“N-(1H-indol-6-yl)thiourea” has a molecular formula of C9H9N3S and an average mass of 191.253 Da . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

N-(1H-indol-6-yl)thiourea derivatives have garnered significant attention due to their variable topological aspects, binding modes, and promising pharmacological properties. Researchers have explored their reactivity in organic transformations, leading to the synthesis of heterocyclic cores. These compounds also serve as flexible ligands for complexation with transition metals, making them valuable in coordination chemistry. Notably, they exhibit antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties .

Ion Sensors and Metal Extraction

The presence of both soft and hard donor sites within the N-(1H-indol-6-yl)thiourea framework allows these compounds to function as ion sensors and transition metal extractors. Their ability to bind to various metal ions makes them versatile tools in analytical chemistry and material sciences .

Biological Activities

N-(1H-indol-6-yl)thioureas exhibit diverse biological activities. Some examples include:

Coordination Chemistry and Transition Metal Complexes

Researchers have synthesized metal complexes of N-(1H-indol-6-yl)thiourea ligands with metals such as Mn(II), Co(II), Ni(II), and Cu(II). These complexes play a crucial role in coordination chemistry and may have applications in catalysis and materials science .

Future Directions

The future directions for “N-(1H-indol-6-yl)thiourea” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Indole derivatives have been shown to possess a wide range of biological activities, suggesting that they could be developed into effective drugs for various diseases .

properties

IUPAC Name

1H-indol-6-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9(13)12-7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFJEOWVMAIHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-6-yl)thiourea

CAS RN

860609-81-0
Record name N-1H-Indol-6-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860609-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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